N-[(4-fluorophenyl)methyl](4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)carboxami de
CAS No.: 831233-69-3
Cat. No.: VC4565971
Molecular Formula: C18H22FNO2
Molecular Weight: 303.377
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 831233-69-3 |
|---|---|
| Molecular Formula | C18H22FNO2 |
| Molecular Weight | 303.377 |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
| Standard InChI | InChI=1S/C18H22FNO2/c1-16(2)17(3)8-9-18(16,10-14(17)21)15(22)20-11-12-4-6-13(19)7-5-12/h4-7H,8-11H2,1-3H3,(H,20,22) |
| Standard InChI Key | LRUWSXPCOBBAIV-UHFFFAOYSA-N |
| SMILES | CC1(C2(CCC1(CC2=O)C(=O)NCC3=CC=C(C=C3)F)C)C |
Introduction
Synthesis and Chemical Transformations
The synthesis of such compounds typically involves multiple steps, starting from precursors like 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid. Reactions may include amide formation using coupling agents like dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane or toluene. Purification methods often involve recrystallization or chromatography.
| Synthesis Step | Description |
|---|---|
| Starting Material | 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid or similar. |
| Reaction Conditions | Heating under reflux with solvents like dichloromethane or toluene. |
| Coupling Agents | Dicyclohexylcarbodiimide (DCC) for amide formation. |
Potential Applications and Research Findings
While specific research findings for N-(4-fluorophenyl)methylcarboxamide are not available, related compounds in the class of bicyclic compounds have shown potential in medicinal chemistry. For example, compounds with similar structural features have been explored for their biological activity, including anticancer properties .
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential for biological activity, including anticancer properties. |
| Synthetic Intermediates | Useful in the synthesis of more complex molecules. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume